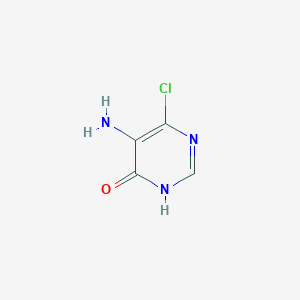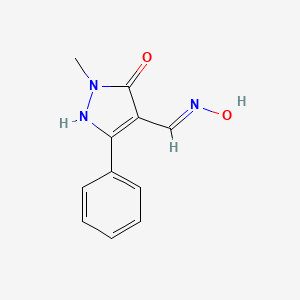
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
Descripción general
Descripción
“5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime” is a pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years .Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application Summary : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Scientific Field: Pharmacology
- Application Summary : Pyrazole derivatives have been synthesized for their antileishmanial and antimalarial properties .
- Methods of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .
- Results or Outcomes : The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
-
Scientific Field: Organic Synthesis
- Application Summary : Pyrazole derivatives can serve as reactants for the synthesis of other complex organic compounds .
- Methods of Application : The synthesis of (aminomethyl)pyrazoles by reductive amination is one such example .
- Results or Outcomes : These synthesized compounds can be used as Smoothened antagonists for hair inhibition .
-
Scientific Field: Drug Discovery
- Application Summary : Pyrazole derivatives can be used in the preparation of pharmacologically active compounds .
- Methods of Application : One method involves the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine .
- Results or Outcomes : These compounds can potentially be used in the treatment of various diseases .
-
Scientific Field: Dye Industry
- Application Summary : Pyrazole derivatives can be used as organic dyes .
- Methods of Application : The specific methods of application in the dye industry would depend on the type of dye being produced .
- Results or Outcomes : The resulting dyes can be used in various industries, including textiles and printing .
-
Scientific Field: Chemical Synthesis
- Application Summary : Pyrazole derivatives can be used as intermediates in chemical synthesis .
- Methods of Application : These compounds can be used to synthesize other organic compounds .
- Results or Outcomes : The synthesized compounds can be used in various fields, including pharmaceuticals, agrochemicals, and materials science .
-
Scientific Field: Green Synthesis
- Application Summary : Pyrazole derivatives are used in green synthesis processes .
- Methods of Application : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used .
- Results or Outcomes : Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Scientific Field: Biological Activity
-
Scientific Field: Chemical Intermediates
- Application Summary : Pyrazole derivatives can be used as intermediates in chemical synthesis .
- Methods of Application : These compounds can be used to synthesize other organic compounds .
- Results or Outcomes : The synthesized compounds can be used in various fields, including pharmaceuticals, agrochemicals, and materials science .
-
Scientific Field: Dye Industry
- Application Summary : Pyrazole derivatives can be used as organic dyes .
- Methods of Application : The specific methods of application in the dye industry would depend on the type of dye being produced .
- Results or Outcomes : The resulting dyes can be used in various industries, including textiles and printing .
-
Scientific Field: Hair Inhibition
-
Scientific Field: Receptor Antagonists
- Application Summary : Pyrazole derivatives can be used in the preparation of ORL1 receptor antagonists .
- Methods of Application : One method involves the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine .
- Results or Outcomes : These compounds can potentially be used in the treatment of various diseases .
Propiedades
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-2-methyl-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-11(15)9(7-12-16)10(13-14)8-5-3-2-4-6-8/h2-7,13,16H,1H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHORZNPOBUAPW-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)
![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)
![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)
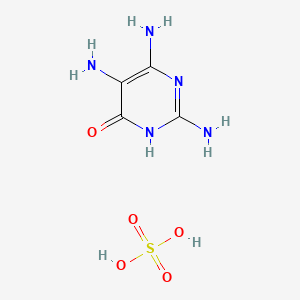
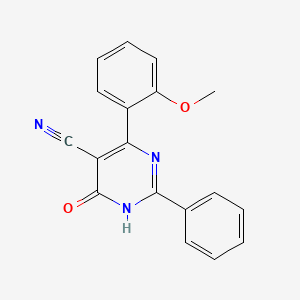
![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)
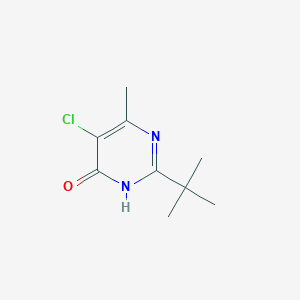
![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)
![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)
![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)
![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)
